5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid, also known as PAFCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PAFCA is a carboxylic acid derivative that belongs to the family of furan carboxylic acids. It has a molecular weight of 279.3 g/mol and a chemical formula of C14H13N2O3.
Mechanism of Action
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid also inhibits the activity of COX-2 and iNOS, enzymes involved in the production of inflammatory mediators. Additionally, 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid induces apoptosis in cancer cells and inhibits the growth of various tumor cell lines.
Advantages and Limitations for Lab Experiments
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. However, there are also some limitations to its use. 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid is a relatively new compound, and its mechanisms of action and potential side effects are not fully understood. Additionally, 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid. One area of interest is the development of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with furan-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with methylamine.
Scientific Research Applications
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. Additionally, 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. 5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid has also been shown to possess antimicrobial activity against a range of bacteria and fungi.
properties
IUPAC Name |
5-[(pyridin-3-ylmethylamino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)11-4-3-10(17-11)8-14-7-9-2-1-5-13-6-9/h1-6,14H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZJRSOKVCZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((Pyridin-3-ylmethyl)amino)methyl)furan-2-carboxylic acid |
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